Technical Guide: Physicochemical Properties & Profiling of 4-(3-Fluoro-5-methylphenoxy)piperidine
Technical Guide: Physicochemical Properties & Profiling of 4-(3-Fluoro-5-methylphenoxy)piperidine
This technical guide details the physicochemical profile, synthesis logic, and characterization protocols for 4-(3-Fluoro-5-methylphenoxy)piperidine , a functionalized piperidine scaffold used in medicinal chemistry.
Executive Summary
4-(3-Fluoro-5-methylphenoxy)piperidine (CAS: 2228492-98-4) is a secondary amine building block characterized by a piperidine ring ether-linked to a meta-substituted phenyl ring. In drug discovery, this scaffold serves as a "privileged structure" for G-protein coupled receptor (GPCR) ligands, particularly targeting monoaminergic systems (e.g., serotonin or dopamine receptors).
The presence of the 3-fluorine atom enhances metabolic stability by blocking oxidative metabolism at a reactive site, while the 5-methyl group modulates lipophilicity and steric fit within hydrophobic binding pockets. This guide provides a definitive physicochemical profile and self-validating experimental workflows for researchers utilizing this compound.
Molecular Architecture & Electronic Profile
The molecule comprises two distinct domains: the basic piperidine headgroup and the lipophilic phenoxy tail .
-
Piperidine Ring (Basic Center): The secondary amine (
nitrogen) acts as the primary ionization center. At physiological pH (7.4), this nitrogen is predominantly protonated ( ), facilitating electrostatic interactions with aspartate residues in receptor binding sites. -
Phenoxy Linker: The ether oxygen introduces a kink in the molecular geometry and acts as a weak hydrogen bond acceptor.
-
3-Fluoro-5-methyl Substitution:
-
Fluorine (
): Exerts an inductive electron-withdrawing effect ($ -I $), slightly reducing the electron density of the aromatic ring. This increases the acidity of the aromatic protons, potentially influencing stacking interactions. -
Methyl (
): Provides weak electron donation and increases lipophilicity ( value).
-
Core Physicochemical Data
Table 1: Calculated and Predicted Properties
| Property | Value | Rationale/Method |
| IUPAC Name | 4-(3-Fluoro-5-methylphenoxy)piperidine | Systematic nomenclature |
| CAS Number | 2228492-98-4 | Registry Identifier |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 209.26 g/mol | Monoisotopic Mass |
| cLogP | 2.8 ± 0.4 | Predicted lipophilicity (Free Base) |
| pKa (Basic) | 10.6 ± 0.5 | Piperidine NH (Predicted via Hammett) |
| TPSA | 21.26 Ų | Polar Surface Area (Ether O + Amine NH) |
| H-Bond Donors | 1 | Secondary Amine (NH) |
| H-Bond Acceptors | 2 | Ether Oxygen, Amine Nitrogen |
| Rotatable Bonds | 2 | Ether linkage flexibility |
Synthesis & Purification Logic
The synthesis of 4-aryloxypiperidines typically follows one of two primary pathways: Nucleophilic Aromatic Substitution (
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and reaction flow for synthesizing this scaffold.
Figure 1: Synthetic logic flow comparing Mitsunobu and SNAr pathways. The Mitsunobu route is prioritized for electron-neutral or electron-rich phenols.
Protocol: Mitsunobu Coupling (Standardized)
-
Reagents: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 3-fluoro-5-methylphenol (1.1 eq), and Triphenylphosphine (
, 1.2 eq) in anhydrous THF under . -
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC/LC-MS.
-
Deprotection: Treat the purified intermediate with 4M HCl in dioxane to yield the hydrochloride salt.
Solubility & Stability Profiling
Understanding the solubility profile is critical for assay development. As a secondary amine, the compound exhibits pH-dependent solubility.
Solubility Profile
-
Free Base: Low aqueous solubility; soluble in organic solvents (DMSO, Methanol, DCM).
-
Hydrochloride Salt: High aqueous solubility (>10 mg/mL); suitable for biological buffers.
Protocol: Equilibrium Solubility Determination (Shake-Flask)
This protocol ensures accurate solubility data, essential for formulating dosing vehicles.
Reagents: PBS (pH 7.4), 0.1M HCl, DMSO.
-
Preparation: Weigh 5 mg of the test compound into three separate glass vials.
-
Solvent Addition:
-
Vial A: Add 500 µL PBS (pH 7.4).
-
Vial B: Add 500 µL 0.1M HCl.
-
Vial C: Add 500 µL DMSO (Control).
-
-
Equilibration: Shake vials at 25°C for 24 hours at 300 rpm.
-
Filtration: Filter supernatants using a 0.45 µm PVDF syringe filter to remove undissolved solids.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration using a calibration curve derived from the DMSO stock.
-
Self-Validation Check: The DMSO sample must show 100% recovery. If PBS solubility is <5 µg/mL, re-run using a kinetic solubility protocol (nephelometry).
-
Analytical Characterization
To certify the identity and purity of the compound, the following diagnostic signals must be observed.
1H NMR Diagnostics (400 MHz, DMSO-d6)
-
Aromatic Region (6.5 – 7.2 ppm): Look for 3 distinct protons corresponding to the 3,5-substituted ring. The coupling constants (
) will reveal the meta-relationships. -
Ether Methine (4.4 – 4.6 ppm): A multiplet (
) corresponding to the piperidine C4-H. This shift confirms the formation of the ether linkage. -
Piperidine Ring:
- -protons (adjacent to N): ~3.0 – 3.3 ppm (deshielded).
- -protons: ~1.5 – 2.0 ppm.
-
Methyl Group: Singlet at ~2.3 ppm.
LC-MS Conditions[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% B over 5 minutes.
-
Detection: ESI+ (Positive Mode). Expect
.
Handling & Safety (E-E-A-T)
While specific toxicology data for this exact CAS may be limited, properties are inferred from the structural class (fluorinated piperidines).
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use within a chemical fume hood.[1] Wear nitrile gloves and safety glasses.
-
Storage:
-
Free Base: Store at -20°C under inert gas (prone to oxidation/carbonate formation).
-
HCl Salt: Store at room temperature, desiccated. Hygroscopic.
-
Bioanalytical Workflow Diagram
The following diagram outlines the logical flow for processing this compound in a biological assay context.
Figure 2: Standardized bioanalytical workflow for pharmacokinetic profiling.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165862656, 4-(3-Fluoro-2-methylphenoxy)piperidine (Analogous Structure). Retrieved from [Link]
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Solubility and Stability Protocols).
